(Z)-N-cyclopentyl-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
Description
The compound “(Z)-N-cyclopentyl-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide” is a thiazolidinone derivative characterized by a Z-configuration benzylidene moiety at the 5-position of the thiazolidinone core. Its structure features a 2-methoxybenzylidene group, a cyclopentyl amide substituent, and a 4-oxo-2-thioxothiazolidin-3-yl propanamide backbone. Thiazolidinones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
N-cyclopentyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-24-15-9-5-2-6-13(15)12-16-18(23)21(19(25)26-16)11-10-17(22)20-14-7-3-4-8-14/h2,5-6,9,12,14H,3-4,7-8,10-11H2,1H3,(H,20,22)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMKAKJAEQCZDK-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-cyclopentyl-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where 2-methoxybenzaldehyde reacts with a thioxothiazolidinone derivative in the presence of a base such as piperidine . The resulting intermediate is then subjected to further reactions to introduce the cyclopentyl and propanamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-cyclopentyl-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxybenzylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thioxothiazolidinyl ring can be reduced to form thiazolidinyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzylidene group can yield methoxybenzoic acid, while reduction of the thioxothiazolidinyl ring can produce thiazolidinyl derivatives.
Scientific Research Applications
(Z)-N-cyclopentyl-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of (Z)-N-cyclopentyl-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- Amide Substituents : The cyclopentyl group in the target may confer higher lipophilicity than the aromatic 2-nitrophenyl () or hydroxyphenyl groups (–3), influencing membrane permeability and solubility.
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- Synthesis Efficiency: The bromo- and nitro-substituted analog () achieved an 85% yield, suggesting that electron-withdrawing groups may stabilize intermediates during thiazolidinone formation .
- Acidity: The hydroxyl-substituted analog () has a pKa of ~9.53, likely due to the phenolic –OH group. The target’s methoxy group would lack this acidity, altering its ionization profile .
Biological Activity
(Z)-N-cyclopentyl-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a complex organic compound that belongs to the thiazolidinone family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.
Structural Characteristics
The compound features a thiazolidinone core with a methoxybenzylidene substituent. This unique structure contributes to its potential interactions with various biological targets, enhancing its pharmacological profile.
Biological Activity Overview
Research has indicated that compounds with similar structures often exhibit significant biological activities. The following sections summarize findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have shown that thiazolidinone derivatives possess notable antibacterial and antifungal properties. For instance, compounds structurally related to this compound have demonstrated:
- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds were found to be significantly lower than those of standard antibiotics like ampicillin and streptomycin .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.004 | Enterobacter cloacae |
| Compound B | 0.015 | Staphylococcus aureus |
| Compound C | 0.008 | Escherichia coli |
Anticancer Activity
The anticancer potential of thiazolidinones has been explored in various studies. For example, compounds similar to this compound have shown cytotoxic effects against cancer cell lines such as K562 (chronic myeloid leukemia) and MCF7 (breast cancer) cells.
In one study, the synthesized derivatives exhibited IC50 values indicating significant cytotoxicity:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound D | 10 | K562 |
| Compound E | 15 | MCF7 |
These findings suggest that the thiazolidinone framework may play a crucial role in inhibiting cancer cell proliferation.
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidinones is another area of interest. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as MurB in bacteria and cyclooxygenase in inflammatory pathways .
- DNA Interaction : Some derivatives exhibit the ability to intercalate DNA, leading to apoptosis in cancer cells.
- Signal Transduction Modulation : The compound may influence various signaling pathways involved in cell growth and inflammation.
Case Studies
- Antibacterial Efficacy : A study tested a series of thiazolidinone derivatives against a panel of bacteria, revealing that certain modifications significantly enhanced antibacterial activity compared to traditional antibiotics .
- Cytotoxicity Assessment : Another investigation evaluated the cytotoxic effects of several thiazolidinones on cancer cell lines, demonstrating that structural variations could lead to improved efficacy against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
